2,2-Dimethylbutanehydrazide

Description

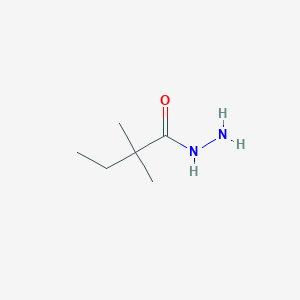

2,2-Dimethylbutanehydrazide is a hydrazide derivative of 2,2-dimethylbutanoic acid, where the hydroxyl group of the carboxylic acid is replaced by a hydrazine (-NH-NH2) moiety. Its structure features a branched aliphatic chain with two methyl groups on the second carbon (C2) of the butane backbone. Characterization methods such as FTIR, NMR spectroscopy, and X-ray crystallography are commonly employed for structural elucidation .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2,2-dimethylbutanehydrazide |

InChI |

InChI=1S/C6H14N2O/c1-4-6(2,3)5(9)8-7/h4,7H2,1-3H3,(H,8,9) |

InChI Key |

NIIGLPLCEWVSRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazides

Structural and Physical Properties

The table below compares 2,2-Dimethylbutanehydrazide (inferred data) with other hydrazide derivatives documented in the literature:

Key Observations :

- Aliphatic vs. Aromatic Substituents : this compound’s aliphatic groups likely result in lower melting points and higher hydrophobicity compared to aromatic hydrazides like BPAH or HBPAH .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) or heterocycles (e.g., benzothiazole in ) enhance stability and reactivity, whereas methyl groups may sterically hinder interactions .

Antioxidant Activity

Hydrazides with phenolic or heterocyclic substituents (e.g., HBPAH) exhibit radical scavenging properties. For instance, HBPAH’s hydroxyl group may donate hydrogen atoms to neutralize radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), as observed in structurally similar compounds . In contrast, this compound’s lack of aromaticity may limit such activity unless modified with functional groups.

Protein Binding

Aromatic hydrazides like BPAH and HBPAH bind to bovine serum albumin (BSA), a model protein, through hydrophobic and hydrogen-bonding interactions . The aliphatic nature of this compound may reduce binding affinity compared to these analogs.

Coordination Chemistry

Hydrazides with N,O-bidentate or sulfur-containing groups (e.g., ) form stable metal complexes. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as a ligand for Cu(II) and Co(II) ions .

Industrial and Pharmaceutical Relevance

- Fluorinated Analogs : Compounds like 2,2-Difluorocyclopropanecarboxylic acid () highlight the role of fluorine in enhancing metabolic stability and lipophilicity. Incorporating fluorine into hydrazides could improve drug bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.